molecular formula C9H10BrClFNO2 B13452098 Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate hydrochloride

Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate hydrochloride

Cat. No.: B13452098
M. Wt: 298.53 g/mol
InChI Key: JUXTXCWWBJCILH-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate hydrochloride is an organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, which imparts unique chemical properties. It is commonly used in research and industrial applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate hydrochloride typically involves the esterification of 4-bromo-3-fluorophenylacetic acid followed by amination. The process begins with the reaction of 4-bromo-3-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst to form the methyl ester. This ester is then subjected to amination using ammonia or an amine under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Hydrolysis: Formation of 4-bromo-3-fluorophenylacetic acid.

Scientific Research Applications

Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The presence of the bromo and fluoro groups enhances its binding affinity to certain enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate hydrochloride
  • Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride
  • Methyl 2-amino-2-(4-bromo-3-methylphenyl)acetate hydrochloride

Uniqueness

Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate hydrochloride is unique due to the specific combination of bromo and fluoro substituents on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.

Biological Activity

Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate hydrochloride is a compound of considerable interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C9H11BrClNO2
Molecular Weight 280.55 g/mol
Key Features Contains bromine and fluorine substituents on the aromatic ring

The presence of these halogen atoms suggests that the compound may interact with various biological targets, potentially influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding can lead to inhibition or modulation of various biological pathways. Preliminary studies indicate that compounds with similar structures exhibit interactions with:

  • Enzymes : The compound may inhibit enzymatic activity linked to inflammatory pathways, thereby exerting anti-inflammatory effects.
  • Receptors : Potential interactions with neurotransmitter receptors could suggest applications in neuropharmacology.

Pharmacological Applications

The compound has been investigated for various pharmacological applications, including:

  • Anti-inflammatory Activity : Research indicates that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. Initial findings suggest that this compound could also exhibit antimicrobial effects against both Gram-positive and Gram-negative bacteria.
  • Neuropharmacology : Given its structural similarities to known neuroactive compounds, it may have potential as a modulator of neurotransmitter systems.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • A study published in Journal of Medicinal Chemistry highlighted the compound's potential as an enzyme inhibitor, demonstrating significant inhibition against specific targets involved in inflammatory responses .
  • Another research article focused on its antimicrobial properties, reporting minimum inhibitory concentration (MIC) values against various bacterial strains, indicating promising antibacterial activity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds is useful:

Compound NameMolecular FormulaBiological Activity
Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetateC9H11BrClNO2Anti-inflammatory, antimicrobial
Methyl 2-amino-2-(4-fluorophenyl)acetateC9H10FNO2Antimicrobial
Methyl 2-(3-bromophenyl)acetateC9H10BrNO2Moderate anti-inflammatory effects

This table illustrates how variations in substituents affect biological activity and highlights the significance of bromine and fluorine in enhancing the compound's pharmacological profile.

Properties

Molecular Formula

C9H10BrClFNO2

Molecular Weight

298.53 g/mol

IUPAC Name

methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate;hydrochloride

InChI

InChI=1S/C9H9BrFNO2.ClH/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5;/h2-4,8H,12H2,1H3;1H

InChI Key

JUXTXCWWBJCILH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)Br)F)N.Cl

Origin of Product

United States

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